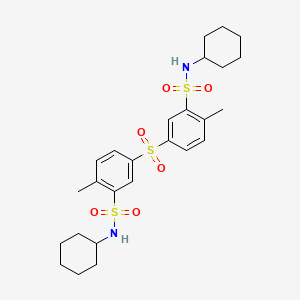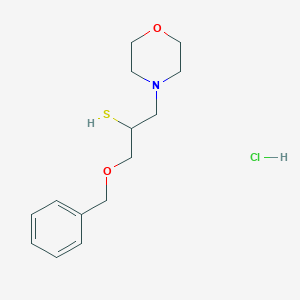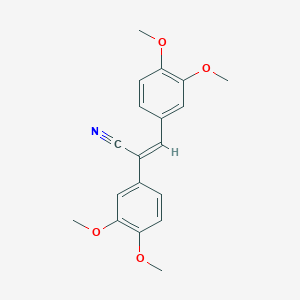![molecular formula C19H30O4S2 B4965040 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate](/img/structure/B4965040.png)
2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate, also known as BBME, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
Mechanism of Action
The mechanism of action of 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body, including the NF-κB pathway and the MAPK pathway. This compound has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the protection of neuronal cells from damage. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate in lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Another advantage is its low toxicity, which makes it safe for use in animal studies. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of this compound's potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in the body.
Synthesis Methods
2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate can be synthesized using a multi-step process that involves the reaction of 4-methylbenzoic acid with butylsulfinylmethyl chloride, followed by the reaction of the resulting intermediate with butylsulfinylmethyl lithium. The final step involves the reaction of the resulting intermediate with butylsulfinyl lithium, which yields this compound as a white solid.
Scientific Research Applications
2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate has been studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
1,3-bis(butylsulfinyl)propan-2-yl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O4S2/c1-4-6-12-24(21)14-18(15-25(22)13-7-5-2)23-19(20)17-10-8-16(3)9-11-17/h8-11,18H,4-7,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXQKCAJAHKMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(CS(=O)CCCC)OC(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4964976.png)
![ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4964982.png)

![4-(4-fluorophenyl)-1-[2-(4-methoxyphenyl)-1-methylethyl]-1,2,3,6-tetrahydropyridine](/img/structure/B4964990.png)
![N-[(allylamino)carbonothioyl]-2-furamide](/img/structure/B4964993.png)


![N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine](/img/structure/B4965017.png)
![3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B4965021.png)


![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(2-hydroxyethyl)benzamide](/img/structure/B4965049.png)
![N-(4-ethoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B4965058.png)